1-(4-fluorophenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea
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Description
1-(4-fluorophenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C18H19FN6O and its molecular weight is 354.389. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antioxidant Activity
The synthesis process involving urea, benzaldehyde, and ethyl acetoacetate through the Biginelli reaction forms compounds that have been evaluated for their antioxidant activity. This process leads to the formation of Schiff bases and other derivatives, showcasing the compound's role in the synthesis of potential antioxidant agents (George et al., 2010).
Reaction with Phenyl Isocyanate and Isothiocyanate
The compound demonstrates reactivity with phenyl isocyanate and phenyl isothiocyanate, leading to the formation of various pyrimidine derivatives. This highlights its utility in chemical reactions to produce compounds with potential biological activities (Yamanaka et al., 1979).
Biological Activities of Pyrimidine Derivatives
Pyrimidine derivatives synthesized using a process involving urea have been characterized and evaluated for antimicrobial and analgesic activities. This underscores the compound's relevance in the development of new therapeutic agents (Tirlapur & Noubade, 2010).
Central Nervous System Agents
N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, a series prepared from related compounds, have demonstrated anxiolytic and muscle-relaxant properties. This indicates the potential application of the compound in developing new CNS agents (Rasmussen et al., 1978).
Synthesis and Antimicrobial Evaluation
The compound has served as a precursor in the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, demonstrating high antibacterial activities. This points to its utility in generating new antibacterial agents (Azab et al., 2013).
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O/c1-13-22-16(12-17(23-13)25-10-2-3-11-25)20-8-9-21-18(26)24-15-6-4-14(19)5-7-15/h2-7,10-12H,8-9H2,1H3,(H,20,22,23)(H2,21,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYBDXVXQJAQDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=C2)NCCNC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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